1-(1H-Indol-3-yl)ethanamine hydrochloride
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Overview
Description
“1-(1H-Indol-3-yl)ethanamine hydrochloride” is a compound with the CAS Number: 1158290-92-6. It has a molecular weight of 196.68 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of new N-substituted indole derivatives, including “this compound”, has been described in various studies . The synthesis of these compounds has been demonstrated by utilizing commercially available starting materials .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7,12H,11H2,1H3;1H . This provides a standardized way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved information, indole motifs, which this compound is a part of, are significant scaffolds in the discovery of new drugs .Physical And Chemical Properties Analysis
“this compound” is a brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved information.Scientific Research Applications
Efflux Pump Inhibition
1-(1H-Indol-3-yl)ethanamine derivatives have shown potential as inhibitors of the Staphylococcus aureus NorA efflux pump, thereby enhancing the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains. This is particularly significant given the high reported efficiency of indolic NorA inhibitors (Héquet et al., 2014).
Synthesis and Transformation in Medicinal Chemistry
The compound is involved in various synthetic processes in medicinal chemistry. For example, its condensation with 1,2-cyclohexanedione has led to the formation of novel indole derivatives, expanding the repertoire of compounds in drug discovery (Bobowski, 1981).
Anti-inflammatory Agents
1-(1H-Indol-3-yl)ethanamine derivatives have been evaluated as anti-inflammatory agents. This research provides insights into new therapeutic compounds for inflammation-related disorders (Rehman, Saini, & Kumar, 2022).
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal activities of novel 1H-indole derivatives, indicating their potential use in treating infections caused by various pathogens, including Aspergillus niger and Candida albicans (Rajeswari & Santhi, 2019).
Catalytic Activities and Synthesis of Complex Molecules
1-(1H-Indol-3-yl)ethanamine derivatives are used in the synthesis of complex molecules, showing catalytic activities that have applications in organic chemistry and pharmaceuticals (Yang et al., 2014).
DNA Binding and Nuclease Activities
These compounds have been studied for their DNA binding and nuclease activities, which is crucial for understanding their potential impact on genetic material and possible applications in gene therapy or as anticancer agents (Kumar et al., 2012).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The safety information suggests avoiding breathing its mist, gas, or vapours and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Future Directions
Indole motifs, which “1-(1H-Indol-3-yl)ethanamine hydrochloride” is a part of, are significant scaffolds in the discovery of new drugs . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery, particularly as antimicrobial and anti-inflammatory agents .
Mechanism of Action
Target of Action
The primary targets of 1-(1H-Indol-3-yl)ethanamine hydrochloride, also known as 1-(1H-Indol-3-yl)-ethylamine hydrochloride, are bacterial strains, particularly Staphylococcus aureus , including MRSA and VISA strains . These bacteria are common human pathogens and are often resistant to many antibiotics.
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth
Biochemical Pathways
It is clear that the compound’s antibacterial activity is linked to its ability to inhibit the growth of certain bacterial strains .
Result of Action
The primary result of the action of this compound is the inhibition of growth in certain bacterial strains, including Staphylococcus aureus . This makes it a potential candidate for the development of new antibacterial agents.
properties
IUPAC Name |
1-(1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7,12H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQAWROCHRZBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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